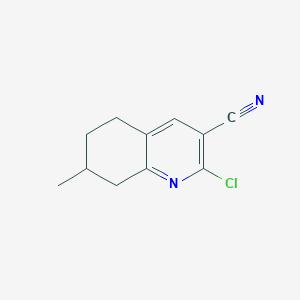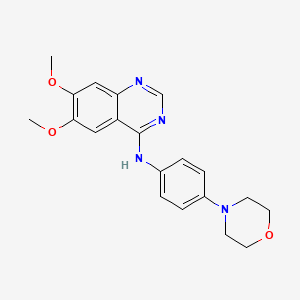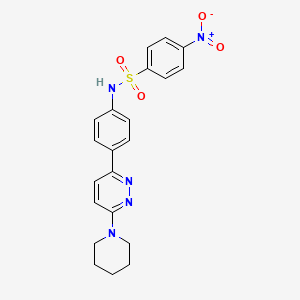
4-nitro-N-(4-(6-(piperidin-1-yl)piridazin-3-yl)fenil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the formation of derivatives through various chemical reactions, aiming at yielding compounds with potential bioactivity. For example, the synthesis of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives showcases a method to produce compounds with antimicrobial activity, where structures are confirmed via IR, 1H NMR, 13C NMR, and Mass spectral analysis (Desai, Makwana, & Senta, 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by specific spatial arrangements that can be elucidated using X-ray crystallography and spectroscopic methods. The structure of these compounds often involves π–π interactions and hydrogen bonding that contribute to their stability and reactivity (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions that result in the formation of compounds with significant antimicrobial and potentially cytotoxic activities. The reactivity of these compounds can be manipulated through different synthetic routes to target specific biological activities (Gomathi & Selvameena, 2018).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often studied using thermal analysis, crystallography, and spectroscopic methods to understand the compound's stability and reactivity under different conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity with different reagents, stability under various chemical conditions, and interaction with biological molecules, are of significant interest. These properties are explored through synthesis, reactivity studies, and computational chemistry approaches to understand the compound's potential applications and mechanism of action (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Aplicaciones Científicas De Investigación
Papel en el diseño de fármacos
Los derivados de piperidina, como el compuesto en cuestión, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel importante en la industria farmacéutica, estando presentes en más de veinte clases de productos farmacéuticos .
Aplicaciones anticancerígenas
Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Han mostrado resultados prometedores en efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .
Aplicaciones antivirales
Los derivados de piperidina también se han utilizado como agentes antivirales . Su estructura única les permite interferir con el proceso de replicación de ciertos virus .
Aplicaciones antimaláricas
El compuesto tiene aplicaciones potenciales en el tratamiento de la malaria . Los derivados de piperidina han demostrado eficacia contra el parásito que causa la malaria .
Aplicaciones antimicrobianas y antifúngicas
Los derivados de piperidina se han utilizado como agentes antimicrobianos y antifúngicos . Han demostrado eficacia contra una variedad de especies bacterianas y fúngicas .
Aplicaciones antihipertensivas
Los derivados de piperidina se han utilizado en el tratamiento de la hipertensión . Pueden ayudar a reducir la presión arterial y controlar los síntomas de esta condición .
Aplicaciones analgésicas y antiinflamatorias
Los derivados de piperidina han mostrado actividades antiinflamatorias y analgésicas . Pueden ayudar a reducir la inflamación y el dolor .
Aplicaciones antipsicóticas
Los derivados de piperidina se han utilizado como agentes antipsicóticos . Pueden ayudar a controlar los síntomas de diversos trastornos psiquiátricos .
Mecanismo De Acción
Target of Action
It’s known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .
Biochemical Pathways
It’s known that pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Pharmacokinetics
The compound is used in scientific research, drug discovery, and development, molecular biology studies, and medicinal chemistry investigations, which suggests that it has suitable pharmacokinetic properties for these applications.
Result of Action
Pyridazine derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Action Environment
The compound is used in various applications, such as drug discovery and development, molecular biology studies, and medicinal chemistry investigations, which suggests that it has suitable stability and efficacy under various conditions.
Propiedades
IUPAC Name |
4-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c27-26(28)18-8-10-19(11-9-18)31(29,30)24-17-6-4-16(5-7-17)20-12-13-21(23-22-20)25-14-2-1-3-15-25/h4-13,24H,1-3,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLLUWGEMAQWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


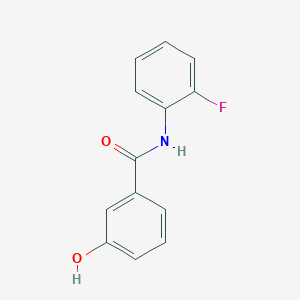
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)
![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)
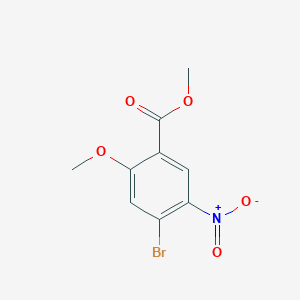
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)
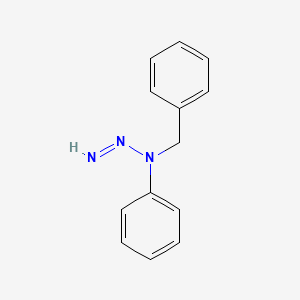
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)
![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)
